molecular formula C7H7F2N B13517731 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile

Cat. No.: B13517731
M. Wt: 143.13 g/mol
InChI Key: NEYWZUUEIRPANM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is a fascinating compound with a unique structure. It contains a difluoromethyl group (CF₂H) attached to a cyclobutane ring, along with a cyano (CN) functional group. The presence of fluorine atoms makes it intriguing due to their impact on reactivity and pharmacological properties.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves difluoromethylation reactions, where a precursor undergoes difluoromethylation to introduce the CF₂H group. Examples include:

    Electrophilic Difluoromethylation: Using reagents like ClCF₂H, which reacts with suitable substrates.

    Radical Difluoromethylation: Employing radical chemistry, especially effective for heteroaromatics.

b. Reaction Conditions: The difluoromethylation process can occur under various conditions, including stoichiometric or catalytic metal-based methods. Stereoselective difluoromethylation remains challenging but promising.

c. Industrial Production: While industrial-scale production methods may vary, the compound’s synthesis often involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile participates in diverse reactions:

    Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.

    Substitution: The cyano group (CN) can be substituted.

    Common Reagents: Reagents like ClCF₂H, electrophiles, and nucleophiles play crucial roles.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the unique CF₂H group.

    Biological Studies: Investigating its interactions with biomolecules, including proteins.

    Materials Science: Its fluorinated nature impacts material properties.

Mechanism of Action

The precise mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile exerts effects depends on its specific context. It may interact with molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile

InChI

InChI=1S/C7H7F2N/c1-5-2-7(3-5,4-10)6(8)9/h6H,1-3H2

InChI Key

NEYWZUUEIRPANM-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(C#N)C(F)F

Origin of Product

United States

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